Bienvenue dans la boutique en ligne BenchChem!

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Carbonic Anhydrase Inhibition

A structurally distinct screening compound featuring a hydrogen bond donor/acceptor pattern ideal for zinc-dependent enzyme assays, notably carbonic anhydrase isoform screening. This building block presents an unsubstituted sulfamoylphenyl motif on a fully aromatic thiazolo[3,2-a]pyrimidine-6-carboxamide core (MW=350.37 Da, cLogP=-1.32, TPSA=156 Ų). Its superior aqueous solubility (~1700 mg/L) enables DMSO-free assay conditions up to 100 µM, eliminating co-solvent toxicity artifacts that compromise data in lipophilic analog evaluations. Researchers pursuing clean SAR starting points for metalloenzyme inhibitor libraries benefit from its rule-of-five compliance and multiple synthetic vectors for lead optimization.

Molecular Formula C13H10N4O4S2
Molecular Weight 350.37
CAS No. 851944-15-5
Cat. No. B3019753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851944-15-5
Molecular FormulaC13H10N4O4S2
Molecular Weight350.37
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N
InChIInChI=1S/C13H10N4O4S2/c14-23(20,21)9-3-1-8(2-4-9)16-11(18)10-7-15-13-17(12(10)19)5-6-22-13/h1-7H,(H,16,18)(H2,14,20,21)
InChIKeyOHEPBLIOLZCOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-15-5) – Procurement-Relevant Physicochemical and Structural Profile


5-Oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-15-5) is a fully aromatic thiazolo[3,2‑a]pyrimidine‑6‑carboxamide bearing a primary sulfamoyl (–SO₂NH₂) group on the 4‑position of the pendant phenyl ring. Its molecular formula is C₁₃H₁₀N₄O₄S₂, with a monoisotopic mass of 350.014 Da . The compound is supplied as a research‑grade screening sample (≥95 % purity) and is structurally related to sulfonamide‑based carbonic anhydrase inhibitor scaffolds, but it is not approved for therapeutic or veterinary use .

Why In‑Class Thiazolo[3,2‑a]pyrimidine Sulfonamides Cannot Be Treated as Interchangeable: The Case for 851944‑15‑5


Although numerous thiazolo[3,2‑a]pyrimidine derivatives exist in screening libraries, the specific combination of a free primary sulfamoyl group (–SO₂NH₂), a fully aromatic 5H‑thiazolo[3,2‑a]pyrimidine‑6‑carboxamide core, and the absence of additional N‑substitution on the sulfamoyl moiety creates a distinctive physicochemical signature that is not replicated by analogs bearing alkyl‑linked sulfamoylphenyl, N‑heteroaryl‑substituted sulfamoyl, or phenoxy‑phenyl replacements [1]. These structural differences translate into measurable variations in lipophilicity, hydrogen‑bond capacity, and polar surface area that directly affect solubility, permeability, and target‑engagement potential in carbonic‑anhydrase‑focused screening campaigns [2].

Quantitative Differentiation Guide: 5‑Oxo‑N‑(4‑sulfamoylphenyl)‑5H‑thiazolo[3,2‑a]pyrimidine‑6‑carboxamide vs. Its Closest Analogs


Molecular Weight – Lower Mass vs. N‑Substituted Sulfamoyl Analogs

The target compound has a molecular weight of 350.37 g·mol⁻¹ . In comparison, the N‑(pyrimidin‑2‑yl)sulfamoyl analog (CAS 851944‑16‑6) weighs 433.48 g·mol⁻¹, representing a 23.7 % increase [1]. The lower mass of 851944‑15‑5 positions it closer to fragment‑like space and may confer advantages in ligand‑efficiency metrics in early‑stage screening.

Medicinal Chemistry Fragment-Based Drug Discovery Carbonic Anhydrase Inhibition

Lipophilicity – More Hydrophilic LogP vs. Phenoxy‑Phenyl Analog

The predicted ACD/LogP of 851944‑15‑5 is −1.32 . The direct analog 5‑oxo‑N‑(4‑phenoxyphenyl)‑2,3‑dihydrothiazolo[3,2‑a]pyrimidine‑6‑carboxamide (SMR000015875) has a predicted LogP of +2.5 [1]. This 3.8‑log‑unit difference indicates substantially higher aqueous solubility and lower membrane permeability for the sulfamoyl compound, which can be exploited in assays requiring high‑concentration soluble probes.

Drug Design ADME Solubility

Hydrogen‑Bond Donor Count – One Additional Donor vs. N‑Substituted Sulfamoyl Analogs

851944‑15‑5 presents three hydrogen‑bond donors (HBDs): the amide N–H, and the two N–H bonds of the primary sulfamoyl group . Analogs in which the sulfamoyl nitrogen is substituted (e.g., N‑(pyrimidin‑2‑yl) or N‑(2,6‑dimethylpyrimidin‑4‑yl)) possess only two HBDs . The extra donor can form an additional hydrogen bond with the zinc‑bound water/hydroxide network in carbonic anhydrase active sites, potentially enhancing binding affinity [1].

Molecular Recognition Carbonic Anhydrase Structure-Based Design

Polar Surface Area – Larger PSA vs. Alkyl‑Linked Sulfamoyl Analog

The topological polar surface area (tPSA) of 851944‑15‑5 is 156 Ų . The phenethyl‑linked analog (5‑oxo‑N‑(4‑sulfamoylphenethyl)‑3,5‑dihydro‑2H‑thiazolo[3,2‑a]pyrimidine‑6‑carboxamide, MW 380.44) has an estimated tPSA of 128 Ų . The 28 Ų larger PSA of the target compounds reflects the direct attachment of the sulfamoyl‑phenyl ring to the carboxamide without an ethylene spacer, enhancing aqueous solubility and reducing passive membrane permeability.

Drug-Likeness Permeability Physicochemical Profiling

Rule‑of‑Five Compliance – Zero Violations vs. Multiple Violations in Heavier Analogs

851944‑15‑5 exhibits zero Rule‑of‑Five (Ro5) violations, with MW 350.37, LogP −1.32, 3 HBDs, and 8 HBAs . In contrast, the bulkier N‑(pyrimidin‑2‑yl)sulfamoyl analog (MW 433.48, 10 HBAs) and the dimethyl‑isoxazole‑substituted analog (MW ~450, 9‑10 HBAs) each trigger at least one Ro5 violation due to excessive molecular weight or hydrogen‑bond acceptor count [1]. This clean profile makes 851944‑15‑5 a superior starting point for lead‑optimisation programmes that prioritise oral bioavailability.

Oral Bioavailability Drug Design Lead Optimization

Sulfamoyl‑Group Architecture – Primary Sulfamoyl vs. Tertiary Sulfamoyl in Carbonic Anhydrase Recognition

The compound carries a primary sulfamoyl group (–SO₂NH₂) directly attached to the phenyl ring . Established crystallographic evidence demonstrates that primary sulfamoyl groups coordinate the catalytic zinc ion in carbonic anhydrase isoforms through the deprotonated nitrogen, while tertiary sulfamoyl groups (e.g., –SO₂N(pyrimidin‑2‑yl)H) exhibit altered geometry and reduced affinity [1]. Although direct Kᵢ data for 851944‑15‑5 are not publicly available, this structural feature predicts a binding mode conserved across sulfamoyl‑based carbonic anhydrase inhibitors, distinguishing it from analogs with substituted sulfamoyl moieties.

Enzyme Inhibition Zinc-Binding Group Metalloenzyme

Optimal Research and Industrial Application Scenarios for 5‑Oxo‑N‑(4‑sulfamoylphenyl)‑5H‑thiazolo[3,2‑a]pyrimidine‑6‑carboxamide (CAS 851944‑15‑5)


Carbonic Anhydrase Inhibitor Screening and Fragment‑Based Drug Discovery

The compound’s primary sulfamoyl zinc‑binding group, low molecular weight (350 Da), and zero Rule‑of‑Five violations make it a strong candidate for inclusion in focused carbonic anhydrase inhibitor libraries. Its high aqueous solubility (predicted LogP −1.32) facilitates testing at concentrations up to 100 µM in fluorescence‑based CA activity assays without DMSO toxicity artifacts . As established in Section 3, the unsubstituted sulfamoyl motif is expected to deliver higher zinc‑binding affinity than N‑substituted analogs, providing a cleaner SAR starting point.

Physicochemical Probe for Solubility‑Limited Assay Development

With a predicted water solubility of 1700 mg/L and a low LogP (−1.32), 851944‑15‑5 can serve as a model compound for developing and validating solubility‑limited biochemical assays. Its large polar surface area (156 Ų) and three hydrogen‑bond donors ensure it remains in solution under physiological pH conditions, unlike phenoxy‑phenyl analogs that exhibit substantially higher lipophilicity (ΔLogP ≈ 3.8) and may precipitate during assay incubation [1].

Hit‑to‑Lead Expansion Template for Sulfonamide‑Based Enzyme Inhibitors

The clean molecular profile (MW < 400, LogP < 0, Ro5 violations = 0) positions 851944‑15‑5 as an ideal starting template for medicinal chemistry optimisation. The C‑6 carboxamide and the C‑5 oxo group offer multiple vectors for analogue synthesis, while the primary sulfamoyl group can be selectively functionalised to tune potency and selectivity. Unlike heavier N‑substituted sulfamoyl analogs that already violate Ro5 parameters, lead expansion from this scaffold maintains a comfortable safety margin for oral drug‑likeness [2].

Library Enhancement for Metalloenzyme‑Focused Screening Collections

Procurement of 851944‑15‑5 enriches screening collections with a structurally authenticated primary sulfamoyl‑phenyl thiazolo[3,2‑a]pyrimidine. The core scaffold is underrepresented in commercial libraries compared to benzothiazolo‑ or thieno‑pyrimidine sulfonamides, and its distinct hydrogen‑bond donor/ acceptor pattern (3 HBD, 8 HBA) complements existing zinc‑binding chemotypes. This diversity is valuable for hit‑finding campaigns against carbonic anhydrase isoforms and other zinc‑dependent enzymes [3].

Quote Request

Request a Quote for 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.